Diisopropanolamine
Overview
Description
Diisopropanolamine is an organic compound with the molecular formula C₆H₁₅NO₂. It is a white solid at room temperature and is commonly used as an emulsifier, stabilizer, and chemical intermediate. The compound is known for its versatility in various industrial applications, including personal care products, metalworking fluids, and natural gas purification .
Mechanism of Action
Target of Action
Diisopropanolamine (DIPA) is a versatile chemical compound used as an emulsifier, stabilizer, and chemical intermediate . It is an aminoalcohol, a type of amine that is a chemical base . The primary targets of DIPA are acids, which it neutralizes to form salts and water .
Mode of Action
DIPA interacts with its targets (acids) through a process known as neutralization. In this process, DIPA, being a base, reacts with an acid to form a salt and water . This reaction is exothermic, meaning it releases heat .
Pharmacokinetics
A study conducted on rats showed that following dermal application, approximately 20% of DIPA was absorbed within 48 hours . The absorbed DIPA did not accumulate in tissues; only approximately 0.1% of the administered dose was found in the liver and kidney . The absolute systemic dermal bioavailability of DIPA was 12% . These findings suggest that DIPA has relatively slow absorption from the skin and rapid elimination in urine, which could impact its bioavailability.
Result of Action
The primary result of DIPA’s action is the formation of salts and water through the neutralization of acids . This can help maintain the pH balance in the biochemical environment where DIPA is present.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DIPA. For instance, DIPA is water-soluble , which means its action can be influenced by the presence of water in the environment. Furthermore, DIPA may be sensitive to light and air , suggesting that exposure to these elements could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that Diisopropanolamine is used as a basic chemical in many applications, serving as emulsifiers, stabilizers, chemical intermediates, and neutralizers
Molecular Mechanism
It is known that this compound can be prepared by the reaction of isopropanolamine or ammonia with propylene oxide
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study conducted to determine the relative dermal bioavailability (absorption), distribution, metabolism, and excretion (ADME) of this compound showed that it was rapidly cleared from the plasma and excreted into urine in a biexponential manner .
Metabolic Pathways
It is known that this compound is a basic chemical used in many applications, suggesting that it may interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropanolamine can be synthesized through the reaction of isopropanolamine or ammonia with propylene oxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, this compound is produced by mixing and reacting this compound and epoxyethane in a reaction kettle. This method offers high yield, short reaction time, and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Diisopropanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Corresponding oxides.
Reduction Products: Simpler amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Diisopropanolamine is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a chemical building block and stabilizer in various reactions.
Medicine: It is used in the formulation of pharmaceuticals and personal care products.
Comparison with Similar Compounds
Isopropanolamine: A related compound with similar applications but different reactivity.
Triisopropanolamine: Another related compound used as an emulsifier and stabilizer.
Diisopropylamine: A secondary amine with different industrial applications.
Uniqueness: Diisopropanolamine stands out due to its dual hydroxyl groups, which provide unique reactivity and versatility in various applications. Its ability to act as both an emulsifier and stabilizer makes it particularly valuable in industrial and research settings .
Properties
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYICIALWPMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2, Array | |
Record name | DIISOPROPANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8020179 | |
Record name | Diisopropanolamine | |
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Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |
Record name | DIISOPROPANOLAMINE | |
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Record name | 2-Propanol, 1,1'-iminobis- | |
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Boiling Point |
480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |
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Flash Point |
259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |
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Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |
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Density |
0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |
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Impurities |
Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |
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Color/Form |
White waxy solid | |
CAS No. |
110-97-4, 68153-96-8 | |
Record name | DIISOPROPANOLAMINE | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |
Record name | DIISOPROPANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIISOPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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